molecular formula C30H54N6O5 B1678293 Palmitoyl Tripeptide-1 CAS No. 147732-56-7

Palmitoyl Tripeptide-1

Cat. No.: B1678293
CAS No.: 147732-56-7
M. Wt: 578.8 g/mol
InChI Key: BYUQATUKPXLFLZ-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Palmitoyl Tripeptide-1, also known as Pal-Gly-His-Lys-OH or Palmitoyl oligopeptide, primarily targets skin cells . It communicates with these cells, prompting them to increase the production of collagen and other structural proteins essential for skin elasticity and firmness .

Mode of Action

This compound is a matriline signal peptide . It interacts with its targets by acting on TGFβ to stimulate fibrillogenesis . This peptide has the ability to penetrate the skin barrier and signal cells to enhance collagen production .

Biochemical Pathways

The peptide is believed to serve as a natural signaling molecule to fibroblasts, the primary cellular agent responsible for synthesizing collagen and other critical components of the extracellular matrix . It stimulates fibroblasts and enhances the production of collagen and GAGs .

Pharmacokinetics

The Palmitoyl group makes the Pal-GHK more lipophilic, penetrating through the lipid barrier, enhancing the delivery, and boosting the effectiveness and performance of the ingredient . This property improves the bioavailability of the compound, allowing it to exert its effects more efficiently.

Result of Action

The stimulation of fibroblasts leads to an overall strengthening of the dermis, resulting in thicker and firmer skin . It smooths fine lines and deep wrinkles and improves the water-binding ability and elasticity of the skin . The peptide may also exhibit potential antioxidant attributes, offering defense against the detrimental impacts of free radicals .

Action Environment

Environmental factors such as UV rays can influence the action, efficacy, and stability of this compound . It is beneficial in reviving your skin’s natural texture and in preventing skin damage due to UV rays and other environmental aggressors .

Biochemical Analysis

Biochemical Properties

Palmitoyl Tripeptide-1 plays a crucial role in biochemical reactions related to skin health and repair. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with fibroblasts, the cells responsible for producing collagen and other extracellular matrix components. This compound stimulates fibroblasts to enhance collagen synthesis, which helps in reducing wrinkles and improving skin texture . Additionally, it interacts with glycosaminoglycans (GAGs), such as hyaluronic acid, to improve skin hydration and elasticity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting the production of collagen and other extracellular matrix components, which are essential for maintaining skin structure and integrity . This compound also affects cell signaling pathways, particularly those involved in wound healing and inflammation. By enhancing the activity of transforming growth factor-beta (TGF-β), this compound promotes the repair and regeneration of damaged skin . Furthermore, it modulates gene expression related to collagen synthesis and extracellular matrix production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific receptors on fibroblasts, triggering a cascade of signaling events that lead to increased collagen production . This binding interaction also activates the TGF-β pathway, which plays a critical role in skin repair and regeneration . Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix components . By inhibiting MMPs, this compound helps maintain the structural integrity of the skin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is stable and retains its activity over extended periods . Its effectiveness may decrease with prolonged exposure to environmental factors such as UV radiation and oxidative stress . Long-term studies have demonstrated that this compound can significantly improve skin thickness and elasticity over several weeks of application . Additionally, the compound has been found to reduce the appearance of fine lines and wrinkles with continuous use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to stimulate collagen production and improve skin elasticity without causing any adverse effects . At higher doses, some studies have reported potential toxic effects, including skin irritation and inflammation . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing any potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways related to skin health and repair. The compound interacts with enzymes such as collagenase and elastase, which are responsible for the degradation of collagen and elastin . By inhibiting these enzymes, this compound helps maintain the structural integrity of the skin . Additionally, the compound has been shown to modulate the activity of enzymes involved in the synthesis of glycosaminoglycans, such as hyaluronic acid . This modulation helps improve skin hydration and elasticity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The palmitoyl group attached to the peptide enhances its lipophilicity, allowing it to penetrate the lipid barrier of the skin more effectively . Once inside the cells, this compound interacts with specific transporters and binding proteins that facilitate its distribution to target sites . The compound’s localization and accumulation within the skin contribute to its effectiveness in improving skin health and appearance .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the extracellular matrix, where it interacts with collagen and other structural proteins . Additionally, this compound has been found to localize within the cytoplasm of fibroblasts, where it exerts its effects on collagen synthesis and extracellular matrix production . The palmitoyl group attached to the peptide also facilitates its incorporation into cell membranes, enhancing its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl Tripeptide-1 is synthesized by combining palmitic acid with a short chain of amino acids through peptide bonds. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of palmitoyl oligopeptide involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Tripeptide-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, solubility, and biological activity .

Scientific Research Applications

Palmitoyl Tripeptide-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUQATUKPXLFLZ-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163794
Record name Palmitoyl oligopeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147732-56-7
Record name Palmitoyl oligopeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147732567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl oligopeptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palmitoyl oligopeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL TRIPEPTIDE-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV743D216M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Palmitoyl Oligopeptide and how does it work?

A1: Palmitoyl Oligopeptide, also known as Palmitoyl Tripeptide-1, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects. [] It's believed to work by stimulating the production of collagen, a protein crucial for skin's elasticity and firmness. [, ] Although the exact mechanism is not fully elucidated, research suggests that Palmitoyl Oligopeptide might interact with the TGF-β1 pathway, which plays a role in collagen synthesis and extracellular matrix (ECM) production. []

Q2: What evidence supports the use of Palmitoyl Oligopeptide in sensitive skin products?

A2: While Palmitoyl Oligopeptide is found in some cosmetics for sensitive skin, the scientific evidence supporting its specific efficacy in this context is limited. [] Further research, particularly randomized placebo-controlled clinical trials involving individuals with sensitive skin, is needed to solidify these claims.

Q3: How does aging affect the skin's extracellular matrix and what role do peptides like Palmitoyl Oligopeptide play in mitigating these effects?

A3: Aging leads to a decline in the production of essential ECM components like collagen, elastin, and hyaluronic acid. [] This decline contributes to wrinkle formation, loss of elasticity, and thinning of the skin. Palmitoyl Oligopeptide and similar peptides aim to counteract these effects by stimulating the synthesis of these crucial proteins, potentially slowing down the visible signs of aging. []

Q4: Are there any analytical techniques used to study the impact of Palmitoyl Oligopeptide on the skin?

A5: Yes, several techniques are employed to study the effects of Palmitoyl Oligopeptide on the skin. These include:* Matrix-assisted laser desorption/ionization mass spectrometric imaging (MALDI-MSI): This technique helps visualize and analyze the distribution of specific proteins, including collagen, in skin samples treated with Palmitoyl Oligopeptide. []* In vivo reflectance confocal microscopy (in vivo RCM): This non-invasive imaging technique allows researchers to observe changes in the skin's microstructure, such as the epidermal-dermal junction and the organization of collagen fibers, following treatment. []* High-frequency ultrasound: This technique can assess the thickness and density of the skin layers, providing insights into the structural changes induced by the peptide. []* Histology: Traditional histological staining methods help visualize the overall structure of the skin and identify potential changes in collagen and elastin organization after treatment. []

Q5: What are some of the other peptides commonly used alongside Palmitoyl Oligopeptide in anti-aging formulations?

A5: Palmitoyl Oligopeptide is often combined with other peptides known for their potential anti-aging properties, including:

  • Palmitoyl Tetrapeptide-7: This peptide is believed to reduce the production of pro-inflammatory molecules, potentially protecting collagen and elastin from degradation. [, ]
  • Acetyl Hexapeptide-8: This peptide is often referred to as a "Botox-like" peptide due to its potential to temporarily relax facial muscles and reduce the appearance of wrinkles. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.